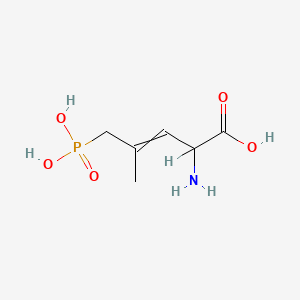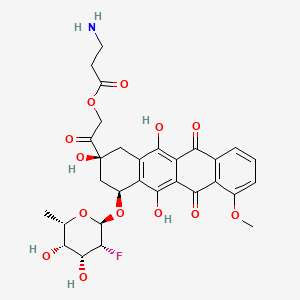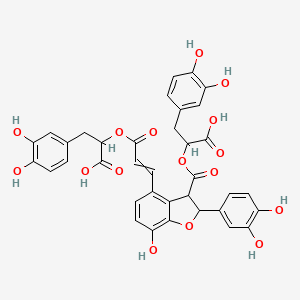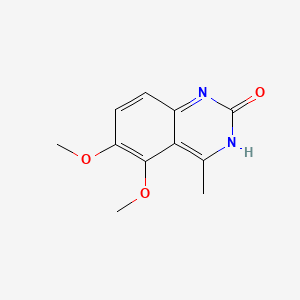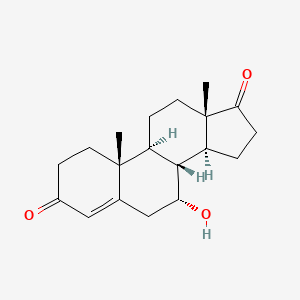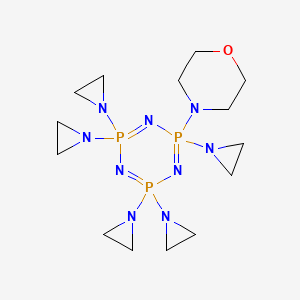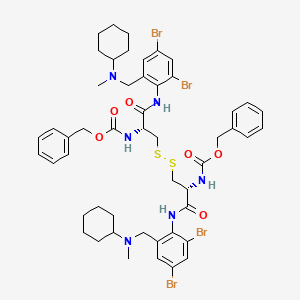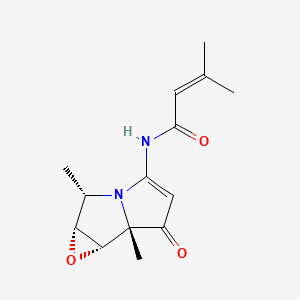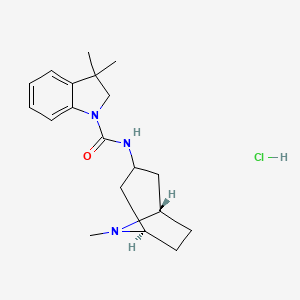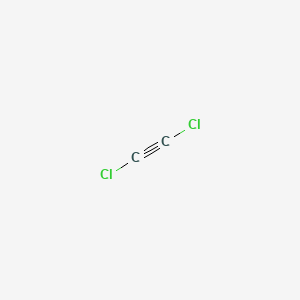
Dichloroacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroacetylene is an organochlorine compound.
Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially.
Aplicaciones Científicas De Investigación
Toxicological Studies and Health Hazards
- Dichloroacetylene Formation and Hazards : Dichloroacetylene can form from trichloroethylene in the presence of alkaline materials, which might cause intoxication symptoms in humans (Greim, Wolff, Höfler, & Lahaniatis, 1984).
- Carcinogenicity and Toxicity : Inhalation studies reveal that dichloroacetylene has carcinogenic potential, with an increased formation of kidney cystadenomas and other tumors in exposed animals (Reichert, Spengler, Romen, & Henschler, 1984).
Chemical Reactions and Decomposition
- Mutagenicity and Degradation Products : Dichloroacetylene and its degradation products have varying mutagenic properties, with certain degradation products showing pronounced mutagenic effects (Reichert, Neudecker, Spengler, & Henschler, 1983).
- Neurotoxicity and Bioactivation Studies : The biosynthesis and bioactivation of dichloroacetylene derivatives like DCVG (S-(1,2-dichlorovinyl)glutathione) in rat tissues suggest their involvement in dichloroacetylene-induced neurotoxicity (Patel, Birner, Dekant, & Anders, 1994).
Environmental and Chemical Safety
- Decomposition in Oxygen : Dichloroacetylene decomposes spontaneously in the presence of oxygen, forming several reactive compounds that contribute to its toxicity (Reichert, Metzler, & Henschler, 1980).
- Chloroacetylene Dissociation Dynamics : Studies on chloroacetylene dissociation enhance the understanding of chemical dynamics relevant to dichloroacetylene (Sloane & Hase, 1977).
Industrial and Synthetic Applications
- Generation and Inhalation Toxicity : Research on generating constant dichloroacetylene concentrations for animal exposure helps in assessing its industrial safety (Reichert, Ewald, & Henschler, 1975).
- Use in Organic Synthesis : Dichloroacetylene reacts with secondary amines and carbazole under certain conditions, offering pathways for organic synthesis (Bogdał & Pielichowski, 1995).
Propiedades
Número CAS |
7572-29-4 |
|---|---|
Nombre del producto |
Dichloroacetylene |
Fórmula molecular |
C2Cl2 |
Peso molecular |
94.92 g/mol |
Nombre IUPAC |
1,2-dichloroethyne |
InChI |
InChI=1S/C2Cl2/c3-1-2-4 |
Clave InChI |
ZMJOVJSTYLQINE-UHFFFAOYSA-N |
SMILES |
C(#CCl)Cl |
SMILES canónico |
C(#CCl)Cl |
Punto de ebullición |
90 °F at 760 mm Hg (Explodes) (NIOSH, 2016) 33.0 °C 33 °C 32 °C (explodes) 90°F (explodes) 90°F (Explodes) |
Color/Form |
Colorless oil Liquid (or colorless gas at elevated temperatures) |
Densidad |
1.26 (NIOSH, 2016) 1.261 at 20 °C Relative density (water = 1): 1.2 1.26 |
melting_point |
-87 to -58 °F (NIOSH, 2016) -66.0 °C -66 to -64 °C -66 °C -58 to -87°F |
Otros números CAS |
7572-29-4 |
Descripción física |
Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially. OILY LIQUID WITH CHARACTERISTIC ODOUR. Volatile oil with a disagreeable, sweetish odor. Volatile oil with a disagreeable, sweetish odor. [Note: A gas above 90°F. DCA is not produced commercially.] |
Pictogramas |
Explosive; Health Hazard |
Vida útil |
Fireproof. Separated from strong acids and oxidants. Cool. Well closed. Keep in a well-ventilated room. Acetylene is used as a stabilizer; in the presence of trichloroethylene its stability is considerably increased. |
Solubilidad |
Insoluble in water; soluble in ethanol, diethyl ether and acetone Solubility in water: none |
Sinónimos |
dichloroacetylene dichloroethyne |
Densidad de vapor |
Relative vapor density (air = 1): 3.3 |
Presión de vapor |
570 mm Hg @ 25 °C /Estimated/ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



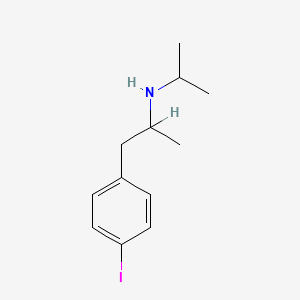
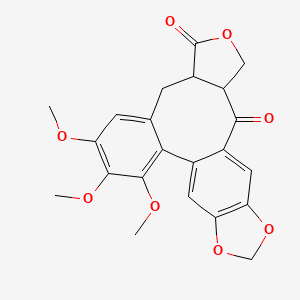
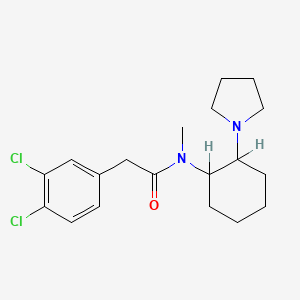
![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)

